Cas no 362640-63-9 (Benzoyl chloride, 2-methyl-4-(trifluoromethyl)-)

Benzoyl chloride, 2-methyl-4-(trifluoromethyl)-, is a specialized organic compound featuring a benzoyl chloride core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl group enhances its electrophilic character, facilitating efficient acylation reactions. Its stability under controlled conditions ensures reliable performance in fine chemical applications. The compound is particularly useful in constructing complex molecules requiring trifluoromethylated aromatic frameworks. Proper handling is essential due to its moisture sensitivity and reactivity as an acyl chloride.
Benzoyl chloride, 2-methyl-4-(trifluoromethyl)- structure
362640-63-9 structure
Product Name:Benzoyl chloride, 2-methyl-4-(trifluoromethyl)-
CAS No:362640-63-9
MF:C9H6ClF3O
MW:222.591552257538
CID:1474649
PubChem ID:85791962
Update Time:2025-11-02

Benzoyl chloride, 2-methyl-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoyl chloride, 2-methyl-4-(trifluoromethyl)-
    • 2-Methyl-4-(trifluoromethyl)benzoyl chloride
    • 2-Methyl-4-trifluoromethylbenzoyl chloride
    • IXEOHRICFANLHV-UHFFFAOYSA-N
    • SCHEMBL3023134
    • 362640-63-9
    • Inchi: 1S/C9H6ClF3O/c1-5-4-6(9(11,12)13)2-3-7(5)8(10)14/h2-4H,1H3
    • InChI Key: IXEOHRICFANLHV-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC=C(C(F)(F)F)C=C1C)=O

Computed Properties

  • Exact Mass: 222.00598
  • Monoisotopic Mass: 222.0059270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

Benzoyl chloride, 2-methyl-4-(trifluoromethyl)- Pricemore >>

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Benzoyl chloride, 2-methyl-4-(trifluoromethyl)- Related Literature

Additional information on Benzoyl chloride, 2-methyl-4-(trifluoromethyl)-

Benzoyl chloride, 2-methyl-4-(trifluoromethyl)- (CAS No. 362640-63-9): A Comprehensive Overview

Benzoyl chloride, 2-methyl-4-(trifluoromethyl)- (CAS No. 362640-63-9) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This compound, characterized by its unique trifluoromethyl and benzoyl chloride functional groups, serves as a versatile intermediate in various synthetic applications. Its molecular structure, which includes a 2-methyl-4-(trifluoromethyl) substitution, enhances its reactivity and utility in organic synthesis.

The benzoyl chloride moiety in this compound is particularly noteworthy due to its role in acylating reactions. Researchers and industrial chemists frequently utilize 2-methyl-4-(trifluoromethyl)benzoyl chloride for introducing the benzoyl group into target molecules, a process critical in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of the trifluoromethyl group further augments the compound's lipophilicity and metabolic stability, making it a preferred choice in drug design and material science.

In recent years, the demand for fluorinated organic compounds has surged, driven by their applications in life sciences and advanced materials. Benzoyl chloride, 2-methyl-4-(trifluoromethyl)- aligns with this trend, as its trifluoromethylated structure offers unique electronic and steric properties. These attributes are highly sought after in the development of bioactive molecules, where fluorine incorporation often enhances potency and selectivity.

From a synthetic perspective, CAS No. 362640-63-9 is typically prepared through the chlorination of the corresponding benzoic acid derivative. The process involves careful control of reaction conditions to ensure high yield and purity, which are critical for downstream applications. Quality control measures, such as HPLC and NMR spectroscopy, are routinely employed to verify the compound's integrity, ensuring it meets the stringent requirements of industrial and academic users.

The applications of 2-methyl-4-(trifluoromethyl)benzoyl chloride extend beyond traditional organic synthesis. In the pharmaceutical sector, it serves as a key building block for the preparation of active pharmaceutical ingredients (APIs) with improved pharmacokinetic profiles. Additionally, its utility in material science is evident in the synthesis of advanced polymers and coatings, where the trifluoromethyl group imparts desirable properties such as thermal stability and chemical resistance.

Market trends indicate a growing interest in fluorinated intermediates, with Benzoyl chloride, 2-methyl-4-(trifluoromethyl)- being no exception. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the rising demand from research and industrial sectors. Environmental and regulatory considerations also play a role, as the compound's efficient synthesis and minimal waste generation align with green chemistry principles.

For researchers exploring benzoyl chloride derivatives, CAS No. 362640-63-9 presents a compelling case study. Its balanced reactivity and structural features make it a valuable tool in synthetic chemistry. Furthermore, the compound's compatibility with a wide range of reaction conditions underscores its versatility, enabling its use in diverse chemical transformations.

In conclusion, Benzoyl chloride, 2-methyl-4-(trifluoromethyl)- (CAS No. 362640-63-9) stands out as a critical intermediate in modern chemical synthesis. Its unique properties and broad applicability make it indispensable in pharmaceuticals, agrochemicals, and material science. As the demand for fluorinated compounds continues to rise, this compound is poised to remain a focal point of innovation and industrial application.

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